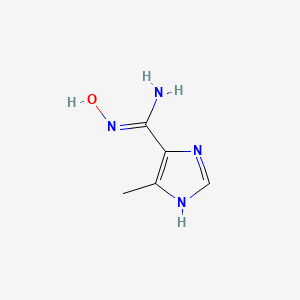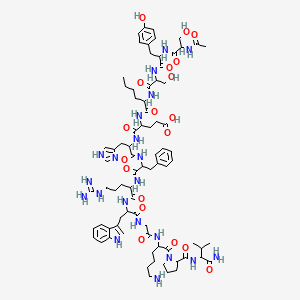
1-(Pyrimidin-2-yl)-1h-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrimidin-2-yl)-1h-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique arrangement of nitrogen atoms within its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-(Pyrimidin-2-yl)-1h-1,2,4-triazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrimidine derivatives with triazole precursors under specific conditions. For instance, the reaction of pyrimidine-2-carboxylic acid with hydrazine hydrate can yield the desired triazole ring through cyclization . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(Pyrimidin-2-yl)-1h-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced triazole derivatives.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various heterocyclic compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and specific temperature and pressure settings. Major products formed from these reactions include substituted pyrimidine-triazole derivatives with potential biological activities.
Scientific Research Applications
1-(Pyrimidin-2-yl)-1h-1,2,4-triazole-3-carboxylic acid has been extensively studied for its applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)-1h-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)-1h-1,2,4-triazole-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrimidine derivatives: These compounds share the pyrimidine ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Triazole derivatives: Compounds containing the triazole ring also show diverse chemical reactivity and biological activities, making them useful in various applications.
Pyrimidine-triazole hybrids:
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the resulting chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C7H5N5O2 |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
1-pyrimidin-2-yl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C7H5N5O2/c13-6(14)5-10-4-12(11-5)7-8-2-1-3-9-7/h1-4H,(H,13,14) |
InChI Key |
LGCSARZNLOMBHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N2C=NC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[1-[[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12827111.png)
![potassium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12827127.png)



![2-((3-Fluoro-4-methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12827158.png)
![(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide)](/img/structure/B12827168.png)

![2,6-Bis(trifluoromethyl)benzo[d]thiazole](/img/structure/B12827184.png)
![3-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12827191.png)
![carbon monoxide;pyridine;quinoxalino[2,3-f][1,10]phenanthroline;rhenium](/img/structure/B12827197.png)



